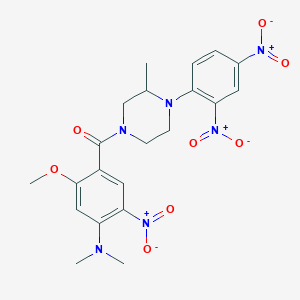![molecular formula C11H7NO3S2 B413357 2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid CAS No. 56661-83-7](/img/structure/B413357.png)
2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid is a simple aromatic carboxylic acid which is a common component in many compounds. It’s an important precursor for the synthesis of many other organic substances . Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The compound you mentioned seems to be a complex derivative of these two components.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzoic acid portion of the molecule would contribute a carboxylic acid group, while the thiazole portion would contribute a heterocyclic ring containing nitrogen and sulfur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group would likely make the compound acidic. The compound might also exhibit strong absorption in the UV-vis region due to the conjugated system of the thiazole ring .科学的研究の応用
Antifungal Agent Synthesis
2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid and its derivatives have been investigated for their potential as antifungal agents. For instance, derivatives of 2-mercapto-benzothiazole, a related compound, have shown inhibitory effects against various fungal species, indicating their potential in antifungal applications (Thalij, Al-badrany, & Al-Juboury, 2015).
Antimicrobial Activities
Compounds related to this compound have been synthesized and tested for their antimicrobial properties. Notably, benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes have exhibited significant antimicrobial activity against human epidemic-causing bacterial strains (Mishra et al., 2019).
Synthesis of Heterocyclic Compounds
This compound has been used in the synthesis of various heterocyclic compounds, such as 2-(N-arylhydrazono)-1-benzothiophen-3-ones. These compounds are significant for their potential applications in materials science and pharmaceuticals (Zahra, Abu Thaher, El-Abadelah, & Boese, 2003).
Synthesis of Acid Amides
2-Mercapto benzoic acid, a related compound, has been utilized to synthesize various acid amides. These compounds have been tested as fungicides, suggesting the utility of these compounds in agricultural applications (Nandi & Dash, 1976).
Preparation of 2-Thiazolines
In a study, chiral 2-thiazolines were prepared using a compound structurally similar to this compound. These 2-thiazolines have potential applications in various chemical reactions and as intermediates in organic synthesis (Aitken, Armstrong, Galt, & Mesher, 1997).
Synthesis of Novel Spiroxindole Derivatives
This compound has also been involved in the synthesis of novel spiroxindole derivatives through 1,3-dipolar cycloaddition reactions. These compounds are significant for their potential pharmaceutical applications (Poomathi et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S2/c13-9-8(17-11(16)12-9)5-6-3-1-2-4-7(6)10(14)15/h1-5H,(H,14,15)(H,12,13,16)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVBAFTXLZKMIP-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)S2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl 3,4,5-trimethoxybenzoate](/img/structure/B413275.png)


![4-{2-[(2-Methyl-2-phenylcyclopropyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B413280.png)



![2-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B413287.png)

![2-[2-(4-chlorophenyl)vinyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B413291.png)
![N-[3-(1,3-benzothiazol-2-yl)-2H-chromen-2-ylidene]-N-(4-chlorophenyl)amine](/img/structure/B413292.png)
![N'-[1-(2-furyl)ethylidene]-2-methyl-2-phenylcyclopropanecarbohydrazide](/img/structure/B413298.png)

